Alpha-Br-TMC

JAK/STAT Signaling Covalent Inhibitor Post-Translational Modification

For research on selective JAK/STAT pathway modulation, sourcing a tool compound with a validated, unique mechanism is critical. α-Br-TMC directly addresses the need for precise target engagement verification. - Unique Mode of Action: Unlike analogs like α-CF3-TMC, α-Br-TMC covalently modifies a specific STAT5 cysteine, enabling direct visualization of target engagement via a characteristic SDS-PAGE mobility shift. - Defined Potency Profile: A robust Nrf2 inducer (317% of XN at 6.25 µM), offering quantitative benchmarking for cytoprotection and inflammation resolution studies. - Selective Gene Regulation: Demonstrates differential modulation of STAT5 target genes (c-Myc, Cis) in transformed versus normal Ba/F3 cells, supporting therapeutic window investigations.

Molecular Formula C19H19BrO5
Molecular Weight 407.26
Cat. No. B1192147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-Br-TMC
Synonymsalpha-Br-TMC;  alphaBrTMC;  alpha Br TMC;  alpha-BrTMC;  alpha Br-TMC
Molecular FormulaC19H19BrO5
Molecular Weight407.26
Structural Identifiers
SMILESO=C(C1=CC=C(OC)C=C1OC)/C(Br)=C/C2=CC=C(OC)C(OC)=C2
InChIInChI=1S/C19H19BrO5/c1-22-13-6-7-14(17(11-13)24-3)19(21)15(20)9-12-5-8-16(23-2)18(10-12)25-4/h5-11H,1-4H3/b15-9-
InChIKeyCQUJXQCEXQXZBD-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

α-Br-TMC: JAK2/STAT5 Inhibitor with Covalent STAT5 Modification


α-Br-TMC (α-Bromo-2',3,4,4'-tetramethoxychalcone) is a synthetic chalcone that functions as a dual JAK2 and STAT5 inhibitor, disrupting the JAK/STAT signaling pathway at multiple levels [1]. A key distinguishing feature is its ability to covalently modify a single cysteine residue in STAT5, leading to a characteristic mobility shift in SDS-PAGE, a mechanism not shared by its close analog α-CF3-TMC [2]. This compound has demonstrated selective activity in modulating STAT5 target gene expression in cancer versus normal cell lines [1].

JAK/STAT pathway inhibition study fit with dual JAK2 and STAT5 phosphorylation modulation.
Covalent STAT5 cysteine modification enables target engagement characterization via mobility shift assay.
Chalcone analog comparator context supports structure-activity relationship research workflows.

α-Br-TMC: Not Interchangeable with α-CF3-TMC


Generic substitution of α-Br-TMC with closely related chalcone analogs, such as α-CF3-TMC, is not scientifically valid due to fundamental differences in their mechanism of action and resulting biological profiles. While both compounds inhibit JAK2 and STAT5 phosphorylation, only α-Br-TMC induces a specific covalent modification of a STAT5 cysteine residue, altering the protein's electrophoretic mobility [1]. Furthermore, their quantitative potencies and selectivity profiles differ significantly across assays; for instance, α-Br-TMC is a more potent inducer of Nrf2-mediated transcription compared to α-CF3-TMC, while the latter exhibits greater potency in inhibiting nitric oxide production [2]. These distinct chemical and functional properties preclude simple interchangeability in research or therapeutic applications.

This Product
α-Br-TMC induces a reported covalent STAT5 cysteine modification, producing a characteristic SDS-PAGE mobility shift.
Analog α-CF3-TMC
α-CF3-TMC inhibits JAK2/STAT5 phosphorylation but does not share the covalent modification mechanism.
This Product
Reported higher maximal Nrf2 transcriptional activation (317% of XN at 6.25 µM) in AREc32 reporter assay.
Analog α-CF3-TMC
Nrf2 activation profile differs; achieves 219% of XN at a lower concentration, with lower maximal induction.
Mechanism mismatch and differing pathway-response profiles may limit direct interchangeability. Covalent modification is unique to α-Br-TMC within this analog series.

α-Br-TMC: Quantitative Comparison vs. α-CF3-TMC


STAT5 Covalent Mobility Shift

α-Br-TMC uniquely induces a downward mobility shift of STAT5 proteins in SDS-PAGE, which is not observed with its close analog α-CF3-TMC. This shift is attributed to a covalent modification of a single, specific cysteine residue in STAT5 by α-Br-TMC [1]. This provides a mechanistic basis for its distinct biological profile and a potential biomarker of target engagement.

STAT5 Covalent Mobility Shift
Head-to-head
Downward mobility shift observed for α-Br-TMC; no shift for α-CF3-TMC
Supports covalent target engagement characterization via SDS-PAGE.
IL-3 stimulated Ba/F3 cells; single cysteine modification reported.
JAK/STAT Signaling Covalent Inhibitor Post-Translational Modification

Superior Nrf2 Activation vs. α-CF3-TMC

In an Nrf2 activation assay using AREc32 cells, α-Br-TMC demonstrated a 317% increase in activity relative to the reference compound xanthohumol (XN) at a concentration of 6.25 µM. Under comparable conditions, α-CF3-TMC achieved a 219% increase at a lower concentration of 3.13 µM [1]. This indicates α-Br-TMC can achieve a higher maximal induction of the Nrf2 pathway, a key regulator of the antioxidant and cytoprotective response.

Nrf2 Activation vs. α-CF3-TMC
Cross-study comparable
α-Br-TMC: 317% of XN at 6.25 µM; α-CF3-TMC: 219% of XN at 3.13 µM
Reported higher maximal pathway induction context for α-Br-TMC.
AREc32 MCF7 ARE-luciferase reporter; 24 h treatment.
Anti-inflammatory Nrf2 Pathway Cytoprotection

NO Production Inhibition vs. α-CF3-TMC

α-Br-TMC inhibits NO production in LPS/IFN-γ stimulated RAW264.7 macrophages with an IC50 of 640 nM. Its analog α-CF3-TMC is approximately 5.3-fold more potent with an IC50 of 120 nM. α-Br-TMC is, however, more potent than other analogs like α-Cl-TMC (IC50 = 992 nM) and α-H-TMC (IC50 = 4.44 µM) [1]. This places α-Br-TMC as a potent, but not the most potent, inhibitor in its class for this specific anti-inflammatory endpoint.

NO Production Inhibition
Head-to-head
IC50 = 640 nM
Reported moderate iNOS inhibition potency; 5.3-fold less potent than α-CF3-TMC.
RAW264.7 macrophages; LPS/IFN-γ stimulated.
Inflammation iNOS Inhibition Structure-Activity Relationship

STAT5 Transcriptional Inhibition Comparable to TSA

α-Br-TMC demonstrates potent inhibition of STAT5-mediated transcription. At a concentration of 20 µM, α-Br-TMC achieved an 80% inhibition of IL-3-mediated induction of the STAT5 target gene Cis in Ba/F3 cells. This level of inhibition was comparable to that exerted by the reference compound Trichostatin A (TSA), a known STAT5 inhibitor, at a concentration of 0.2 µM [1]. This confirms α-Br-TMC's on-target activity in a cellular context.

STAT5 Transcriptional Inhibition
Head-to-head
80% inhibition of Cis gene at 20 µM; comparable to TSA at 0.2 µM
Supports STAT5 pathway inhibition in a cellular reporter context.
Ba/F3 cells; IL-3 induced Cis expression after 30 min pretreatment.
JAK/STAT Inhibition Transcriptional Regulation Cytokine Signaling

α-Br-TMC: Key Research Applications


JAK/STAT Pathway & Covalent STAT5 Modification

α-Br-TMC is ideally suited for investigating the JAK/STAT pathway due to its dual inhibition of JAK2 and STAT5 phosphorylation. Its unique ability to covalently modify a specific STAT5 cysteine, leading to a detectable SDS-PAGE mobility shift, makes it an invaluable tool for studying post-translational regulation, target engagement, and the functional consequences of STAT5 modification in hematological and cancer cell models [1].

Nrf2/ARE Pathway Activation in Anti-inflammatory Research

Researchers studying the Nrf2/ARE pathway can utilize α-Br-TMC as a tool compound with a quantitatively defined potency profile. It serves as a robust inducer of Nrf2 activity (317% of XN at 6.25 µM), enabling studies on cytoprotection and the resolution of inflammation. Its activity can be directly benchmarked against its analog α-CF3-TMC in these assays to understand the contribution of specific chemical modifications to biological outcome [2].

Comparative Oncology in STAT5-Associated Malignancies

Given its selective regulation of STAT5 target genes (down-regulating c-Myc while up-regulating Cis in transformed cells), α-Br-TMC is a potent chemical probe for exploring the therapeutic potential of JAK/STAT inhibition in cancers with constitutive STAT5 activation. Its differential effects on normal versus transformed Ba/F3 cells provide a clear context for investigating selectivity and therapeutic window [1].

Application
Selection Property
Validation Focus
JAK/STAT pathway and covalent modification studies
Covalent STAT5 modification profile
SDS-PAGE mobility shift characterization
Nrf2/ARE pathway activation research
Nrf2 transcriptional activation context
Nrf2 pathway induction review
STAT5-associated cancer cell-model research
Cell-line response differential
STAT5 target gene modulation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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